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Compound Name: JB170

Cat. No.: B8201647

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: JB170 Hijacks the Cellular Machinery to
Degrade AURORA-A Kinase

JB170 is a potent and highly specific heterobifunctional molecule known as a Proteolysis
Targeting Chimera (PROTAC). Its primary cellular target is Aurora Kinase A (AURORA-A), a
key regulator of cell cycle progression. Unlike traditional kinase inhibitors that block the
catalytic activity of their targets, JB170 functions by inducing the selective degradation of the
AURORA-A protein. This is achieved by linking a ligand that binds to AURORA-A (a derivative
of the known inhibitor Alisertib) to a ligand for an E3 ubiquitin ligase, specifically Cereblon
(CRBN). This induced proximity triggers the cell's own protein disposal system—the ubiquitin-
proteasome pathway—to recognize, ubiquitinate, and subsequently degrade AURORA-A.[1]
This degradation-based mechanism allows JB170 to eliminate both the catalytic and non-
catalytic functions of AURORA-A, leading to distinct downstream cellular effects compared to
simple kinase inhibition.[2][3]

Quantitative Data Summary

The efficacy and selectivity of IB170 have been characterized by several key quantitative
parameters:
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Parameter

Value

Cell Line

Description

DC50

28 nM

MV4-11

The half-maximal
degradation
concentration,
representing the
concentration of
JB170 required to
degrade 50% of
AURORA-A.

EC50 (AURORA-A)

193 nM

Not specified

The half-maximal
effective concentration
for binding to
AURORA-A.

EC50 (AURORA-B)

1.4 yM

Not specified

The half-maximal
effective concentration
for binding to
AURORA-B,
demonstrating
selectivity for
AURORA-A.

Experimental Protocols
Kinobeads-Based Kinase Selectivity Prof

iling

This method is employed to determine the selectivity of IB170 for AURORA-A over other

kinases in the human kinome.

Methodology:

o Cell Lysate Preparation: Human cancer cell lines (e.g., MV4-11) are cultured and harvested.

The cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to

extract the native kinase repertoire.

o Competitive Pulldown: The cell lysate is incubated with varying concentrations of JB170.

This allows JB170 to bind to its target kinases.
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o Kinobeads Incubation: An affinity matrix composed of Sepharose beads coupled with
multiple non-selective kinase inhibitors ("kinobeads") is added to the lysate.[4][5][6][7]
Kinases not bound by JB170 will bind to the kinobeads.

o Enrichment and Digestion: The kinobeads are washed to remove non-specifically bound
proteins. The captured kinases are then digested into peptides, often directly on the beads to
improve sensitivity.[5][6]

o LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-
tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

o Data Analysis: By comparing the amount of each kinase pulled down in the presence of
different concentrations of JB170 to a control without the compound, dose-response curves
are generated to determine the binding affinity (apparent Kd) for each kinase.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding
between JB170, AURORA-A, and Cereblon, providing insights into the formation of the ternary
complex.

Methodology:

e Sample Preparation: Purified recombinant AURORA-A kinase domain and the thalidomide-
binding domain of Cereblon are prepared in a matched buffer to minimize heat of dilution
effects. A concentrated solution of JB170 is prepared in the same buffer.

o |ITC Experiment Setup: The sample cell of the ITC instrument is filled with the protein solution
(either AURORA-A alone, Cereblon alone, or a pre-mixed complex of both). The injection
syringe is filled with the JB170 solution.

« Titration: A series of small, precise injections of the JB170 solution are made into the sample
cell while the temperature is kept constant.

o Heat Measurement: The ITC instrument measures the minute heat changes that occur upon
each injection as JB170 binds to the protein(s). These heat changes can be either
exothermic (heat is released) or endothermic (heat is absorbed).
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o Data Analysis: The heat change per injection is plotted against the molar ratio of JB170 to
protein. This binding isotherm is then fitted to a suitable binding model to determine the
binding affinity (Kd), stoichiometry (n), and enthalpy (AH) of the interaction. The entropy (AS)
can then be calculated from these values.

Signaling Pathways and Experimental Workflows
JB170 Mechanism of Action: PROTAC-Mediated
Degradation
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Caption: JB170 forms a ternary complex with AURORA-A and Cereblon, leading to

ubiquitination and proteasomal degradation of AURORA-A.
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AURORA-A Signaling in S-Phase and its Disruption by
JB170
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Caption: AURORA-A promotes S-phase progression. JB170-mediated degradation of
AURORA-A disrupts this process, leading to S-phase arrest.

Experimental Workflow for Validating PROTAC-Mediated
Degradation
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Caption: A typical experimental workflow to validate the mechanism of action of a PROTAC like

JB170.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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